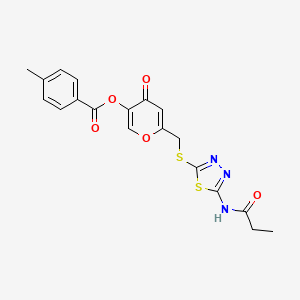
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate is a useful research compound. Its molecular formula is C19H17N3O5S2 and its molecular weight is 431.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate is a complex organic molecule that exhibits a unique combination of structural features, including a pyran ring and a thiadiazole moiety. This structure is significant in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Features
The molecular formula of the compound is C18H18N4O5S, with a molecular weight of approximately 414.48 g/mol. Its structure includes:
- Pyran Ring : Known for its role in various biological activities.
- Thiadiazole Moiety : Associated with antimicrobial and anti-inflammatory properties.
- Benzoate Group : Contributes to diverse biological effects.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole, including the compound , exhibit notable antimicrobial properties. The thiadiazole ring enhances interaction with bacterial enzymes, leading to effective inhibition of microbial growth. Studies have shown that similar compounds demonstrate broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
Antitumor Activity
Preliminary investigations suggest that the compound may possess antitumor properties. The presence of the pyran and thiadiazole structures has been linked to cytotoxic effects against cancer cell lines. For instance, compounds with similar structural motifs have been evaluated for their ability to induce apoptosis in tumor cells .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect is particularly relevant for conditions such as arthritis and other chronic inflammatory diseases .
Understanding the mechanism of action for this compound involves examining its interactions with biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or tumor growth.
- Receptor Binding : It may interact with receptors involved in inflammatory responses or cancer progression.
Case Studies
Several studies have evaluated the biological activity of compounds similar to this compound:
| Study | Findings |
|---|---|
| Demonstrated broad-spectrum antimicrobial activity against E. coli and Staphylococcus aureus. | |
| Showed significant cytotoxic effects on human cancer cell lines (e.g., MCF7). | |
| Reported anti-inflammatory effects in animal models of arthritis. |
属性
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-3-16(24)20-18-21-22-19(29-18)28-10-13-8-14(23)15(9-26-13)27-17(25)12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERBKFZUOAIPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














